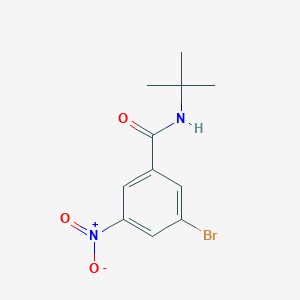

3-Bromo-N-tert-butyl-5-nitrobenzamide

Description

Properties

IUPAC Name |

3-bromo-N-tert-butyl-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O3/c1-11(2,3)13-10(15)7-4-8(12)6-9(5-7)14(16)17/h4-6H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCWDCRVRGWCDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Nitro-Substitution of Benzene Derivatives

The foundational step involves introducing bromine and nitro groups onto a benzene ring bearing suitable substituents. According to patent CN103880683A, a typical route employs electrophilic aromatic substitution reactions:

- Starting Material: 2-(3-bromo-2-nitrobenzaldehyde) or related benzaldehyde derivatives.

- Reaction Conditions: Bromination using N-bromosuccinimide (NBS) or elemental bromine in the presence of catalysts like iron or iron salts, under controlled temperature to prevent over-bromination.

- Nitro Group Introduction: Nitration with a mixture of concentrated nitric and sulfuric acids, optimized at lower temperatures (~0–5°C) to control regioselectivity.

The synthesis yields intermediates such as 3-bromo-2-nitrobenzoic acid and 3-bromo-2-nitrobenzaldehyde , which are key precursors for subsequent steps.

Conversion to Acid and Ester Derivatives

The aromatic acids are esterified with tert-butyl alcohol to produce tert-butyl esters, which are more reactive intermediates for amide synthesis. Esterification is typically catalyzed by acids like p-toluenesulfonic acid under reflux conditions in an organic solvent such as toluene or dichloromethane, employing azeotropic removal of water to drive the reaction to completion.

Formation of the Amide Linkage

N-alkylation and Amide Formation

The key step involves transforming the ester or acid precursor into the target amide:

Method 1: Direct amidation of the acid with tert-butylamine derivatives, facilitated by coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC in an inert solvent (e.g., dichloromethane). This approach ensures high yield and minimizes side reactions.

Method 2: Conversion of the acid to an acid chloride using reagents such as thionyl chloride or oxalyl chloride, followed by reaction with tert-butylamine. This method offers high reactivity but requires careful handling of corrosive reagents.

Amide Synthesis via Methylation

Alternatively, methylation of the amino group in the aromatic amide can be achieved using methyl iodide or methyl triflate in the presence of a base like potassium carbonate, to yield N-methyl derivatives if desired.

Specific Synthesis Pathway for 3-Bromo-N-tert-butyl-5-nitrobenzamide

Based on the above, a plausible synthesis route is:

- Preparation of 3-bromo-2-nitrobenzoic acid via nitration and bromination of a suitable precursor, followed by purification.

- Esterification of the acid with tert-butyl alcohol under acid catalysis to obtain tert-butyl 3-bromo-2-nitrobenzoate.

- Conversion to the acid chloride using thionyl chloride.

- Reaction with tert-butylamine to form the amide, yielding This compound .

Optimization and Yield Data

Notes on Reaction Conditions and Purification

- Temperature Control: Critical during nitration and bromination to prevent poly-substitution.

- Solvent Choice: Dichloromethane, toluene, or acetonitrile are preferred for esterification and amidation.

- Purification: Recrystallization from ethanol or chromatography using silica gel with suitable eluents ensures high purity.

- Yield Optimization: Use of excess reagents, controlled temperature, and inert atmospheres can improve yields.

Research Findings and Data Tables

Research indicates that the reaction conditions significantly influence yield and purity:

Chemical Reactions Analysis

3-Bromo-N-tert-butyl-5-nitrobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common reagents used in these reactions include bromine, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Scientific Research

1. Chemistry:

- Building Block for Synthesis: This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its bromine atom can be substituted with various nucleophiles, facilitating the formation of new compounds.

2. Biology:

- Enzyme Inhibition Studies: 3-Bromo-N-tert-butyl-5-nitrobenzamide has been employed in research involving enzyme inhibition, particularly in studying interactions between proteins and small molecules. It has shown potential as an inhibitor for specific enzymes, influencing various biological pathways .

3. Medicine:

- Therapeutic Investigations: The compound is being investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to inhibit certain biological targets makes it a candidate for developing new pharmaceuticals .

4. Industrial Applications:

- Specialty Chemicals Production: In industrial settings, this compound is utilized in the production of specialty chemicals and materials, leveraging its chemical properties to create products with desired characteristics.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Chemistry | Building block for complex synthesis | Facilitates formation of new compounds through substitution reactions |

| Biology | Enzyme inhibition studies | Potential inhibitor for specific enzymes impacting biological pathways |

| Medicine | Therapeutic investigations | Investigated for anti-inflammatory and anticancer properties |

| Industry | Production of specialty chemicals | Used in creating products with tailored chemical properties |

Case Studies

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways. A study highlighted its interaction with the NS5B polymerase, suggesting that modifications to the compound could enhance its efficacy as a therapeutic agent against viral infections .

Case Study 2: Anticancer Activity

In preclinical trials, the compound exhibited significant anticancer activity against various cancer cell lines. The mechanism was linked to its ability to induce apoptosis in cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapy .

Mechanism of Action

The mechanism by which 3-Bromo-N-tert-butyl-5-nitrobenzamide exerts its effects involves interactions with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3-Bromo-N-tert-butyl-5-nitrobenzamide

- CAS Number : 1520588-05-9

- Molecular Formula : C₁₁H₁₃BrN₂O₃

- Molecular Weight : 301.14 g/mol

- Structure : A benzamide derivative with a bromine atom at position 3, a nitro group at position 5, and a tert-butyl substituent on the amide nitrogen.

The tert-butyl group enhances steric bulk and lipophilicity, while the nitro and bromine substituents contribute to electronic effects and reactivity .

Comparison with Structurally Similar Compounds

3-Bromo-N-tert-butyl-5-fluorobenzamide

- CAS: Not explicitly listed (refer to ).

- Molecular Formula: C₁₁H₁₃BrFNO

- Key Differences: Replaces the nitro group (NO₂) with fluorine (F) at position 4.

- Implications :

2-Bromo-5-tert-butyl-N-methyl-N-[2-(methylamino)phenyl]-3-(1-methyl-1H-benzimidazol-2-yl)benzamide

- CAS: Not provided ().

- Molecular Formula : C₂₇H₂₈BrN₃O

- Key Differences: Additional benzimidazole and methylamino-phenyl substituents. Bromine at position 2 instead of 3.

- Implications :

3-Bromo-5-(tert-butyl)benzamide

1-Bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene

3-Bromo-N-methyl-5-nitrobenzamide

- CAS : 90050-52-5

- Molecular Formula : C₈H₇BrN₂O₃

- Key Differences : Methyl group instead of tert-butyl on the amide nitrogen.

- Metabolism: Methyl groups are metabolically labile compared to tert-butyl, which resists oxidation .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| This compound | 1520588-05-9 | C₁₁H₁₃BrN₂O₃ | 301.14 | Br (C3), NO₂ (C5), tert-butyl (amide) | High lipophilicity, redox-active nitro |

| 3-Bromo-N-tert-butyl-5-fluorobenzamide | - | C₁₁H₁₃BrFNO | 282.13 | Br (C3), F (C5), tert-butyl (amide) | Enhanced metabolic stability |

| 3-Bromo-5-(tert-butyl)benzamide | 1369853-35-9 | C₁₁H₁₄BrNO | 256.14 | Br (C3), tert-butyl (C5), no nitro | Simplified reactivity, higher LogP |

| 1-Bromo-3-tert-butyl-2-methoxy-5-nitrobenzene | 1132940-55-6 | C₁₁H₁₄BrNO₃ | 288.14 | Br (C1), NO₂ (C5), tert-butyl (C3), OMe (C2) | Polarized ring, Suzuki coupling utility |

| 3-Bromo-N-methyl-5-nitrobenzamide | 90050-52-5 | C₈H₇BrN₂O₃ | 259.06 | Br (C3), NO₂ (C5), methyl (amide) | Reduced steric hindrance |

Biological Activity

3-Bromo-N-tert-butyl-5-nitrobenzamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

- IUPAC Name : this compound

- Molecular Formula : C12H14BrN3O3

- CAS Number : 1520588-05-9

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with nitro groups, such as this compound, often exhibit significant antimicrobial properties. The nitro group can enhance the interaction with bacterial enzymes, leading to inhibition of bacterial growth.

- Case Study : A study on various nitro compounds revealed that those with a similar structure to this compound showed effective antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 20 μM to 30 μM .

2. Antitumor Activity

The compound's structural features suggest potential antitumor activity. Research has shown that nitro-substituted benzamides can interfere with cancer cell proliferation.

- Findings : In vitro studies demonstrated that derivatives of nitrobenzamides, including those similar to this compound, exhibited cytotoxic effects on various cancer cell lines, indicating a promising avenue for cancer therapy .

3. Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, and compounds like this compound may modulate inflammatory pathways.

- Research Insight : Compounds with similar nitro groups have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, suggesting that this compound could possess anti-inflammatory properties .

Data Table: Biological Activities of Nitro Compounds

| Compound Name | Activity Type | MIC (μM) | Reference |

|---|---|---|---|

| This compound | Antibacterial | 20 - 30 | |

| Nitrobenzamide Derivative A | Antitumor | IC50 = 15 | |

| Nitro Compound B | Anti-inflammatory | IC50 = 25 |

The biological activity of nitro compounds is often attributed to the reduction of the nitro group to form reactive intermediates that can interact with cellular macromolecules. This process may involve:

- Enzymatic Reduction : Nitro groups are reduced by cellular enzymes (e.g., NADH or NADPH-dependent reductases), leading to the formation of amine derivatives that can bind to DNA or proteins.

- Electrophilic Attack : The resulting amines can undergo electrophilic attack on nucleophilic sites in proteins, disrupting normal function and leading to cell death in pathogens or tumor cells .

Q & A

Q. What are the key considerations in designing a synthesis route for 3-Bromo-N-tert-butyl-5-nitrobenzamide?

Methodological Answer: The synthesis typically involves two primary steps: (1) nitration and bromination of a benzoic acid precursor, followed by (2) amidation with tert-butylamine.

- Step 1: Start with 3-bromo-5-nitrobenzoic acid (CAS 6307-83-1), which can be synthesized via nitration of 3-bromobenzoic acid under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C). Bromination may require FeBr₃ as a catalyst .

- Step 2: Convert the carboxylic acid to the amide using coupling agents like HATU or EDCI with tert-butylamine. Solvent choice (e.g., DMF or THF) and reaction temperature (room temperature to 60°C) influence yield .

- Validation: Monitor reactions via TLC or LC-MS to confirm intermediate formation.

Q. How can researchers confirm the molecular structure of this compound?

Methodological Answer: Use a combination of analytical techniques:

- X-ray Crystallography: Resolve crystal structures to validate bond lengths and angles, as demonstrated for structurally similar benzamide derivatives (e.g., root-mean-square deviations < 0.004 Å in C–C bonds) .

- NMR Spectroscopy: Compare experimental ¹H/¹³C NMR shifts with computational predictions (DFT/B3LYP). For example, tert-butyl protons typically appear as a singlet at ~1.4 ppm .

- Mass Spectrometry: Confirm molecular weight via HRMS (e.g., [M+H]⁺ expected at m/z 329.0 for C₁₁H₁₂BrN₂O₃).

Advanced Research Questions

Q. How can researchers address discrepancies between experimental spectroscopic data and computational predictions for this compound?

Methodological Answer: Discrepancies often arise from solvent effects, tautomerism, or conformational flexibility.

- Solvent Corrections: Use polarizable continuum models (PCM) in DFT calculations to account for solvent polarity. For example, DMSO may stabilize nitro group resonance .

- Dynamic Effects: Perform variable-temperature NMR to detect conformational changes. Rotational barriers of the tert-butyl group can cause splitting in NOESY spectra .

- Validation: Cross-reference with X-ray data to resolve ambiguities in geometric parameters (e.g., dihedral angles between aromatic rings) .

Q. What strategies optimize the regioselective introduction of substituents in this compound derivatives?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors:

- Directing Groups: The nitro group at position 5 acts as a meta-director, while bromine at position 3 can hinder electrophilic substitution. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the bromine site .

- Protection/Deprotection: Temporarily protect the amide with Boc groups to avoid side reactions during nitration or halogenation .

- Computational Guidance: Leverage retrosynthetic AI tools (e.g., Reaxys/Pistachio models) to predict feasible routes and optimize reaction conditions (e.g., solvent, catalyst) .

Q. How does the electronic nature of the nitro and tert-butyl groups influence the reactivity of this compound in medicinal chemistry applications?

Methodological Answer:

- Nitro Group: Enhances electrophilicity, enabling nucleophilic aromatic substitution (SNAr) at the bromine site. It also increases binding affinity to electron-deficient enzyme pockets (e.g., microbial leucyl-tRNA synthetase) .

- tert-Butyl Group: Provides steric bulk to improve metabolic stability. Docking studies suggest it occupies hydrophobic pockets in target proteins, as seen in antifungal agent design .

- Experimental Validation: Perform enzyme inhibition assays (e.g., IC₅₀ measurements) and correlate with Hammett σ constants for substituent effects .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the thermal stability of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure decomposition temperatures under inert vs. oxidative atmospheres. For example, nitro groups may decompose at ~200°C in air but remain stable under nitrogen .

- DSC Studies: Identify phase transitions or exothermic events. Compare with literature values for analogous nitrobenzamides (e.g., melting points ±5°C due to polymorphism) .

- Replicate Conditions: Ensure consistent purity (≥95% by HPLC) and crystallization solvents, as impurities or solvates can alter stability profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.